![molecular formula C15H13N2P B3050823 1H-Imidazole, 2-(diphenylphosphino)- CAS No. 289884-71-5](/img/structure/B3050823.png)
1H-Imidazole, 2-(diphenylphosphino)-
Overview
Description
1H-Imidazole, 2-(diphenylphosphino)-, also known as PPh2-Im, is a versatile ligand used in organometallic chemistry. It contains an imidazole ring and a diphenylphosphino group, which make it an effective chelating agent for transition metals. PPh2-Im has been extensively studied for its synthesis method, scientific research applications, and mechanism of action. In
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(diphenylphosphino)- as a ligand involves its ability to form stable complexes with transition metals. The imidazole ring and the diphenylphosphino group coordinate with the metal center, providing a chelating effect that enhances the stability of the complex. The resulting metal complex can then participate in a variety of reactions, including catalysis and organic synthesis.
Biochemical and Physiological Effects
While 1H-Imidazole, 2-(diphenylphosphino)- has not been extensively studied for its biochemical and physiological effects, it is known to interact with metal ions in proteins and enzymes. This interaction can affect the function of these biomolecules, potentially leading to changes in cellular processes. However, more research is needed to fully understand the impact of 1H-Imidazole, 2-(diphenylphosphino)- on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Imidazole, 2-(diphenylphosphino)- as a ligand is its ability to form stable complexes with transition metals. This stability allows for precise control over the reaction conditions and can lead to higher yields and selectivity. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- is relatively easy to synthesize and can be modified to include different functional groups.
One limitation of using 1H-Imidazole, 2-(diphenylphosphino)- is its potential toxicity. As a phosphine-containing compound, 1H-Imidazole, 2-(diphenylphosphino)- can release toxic phosphine gas under certain conditions. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- may interact with metal ions in biological systems, potentially leading to unintended effects. Researchers should take appropriate safety precautions and carefully consider the potential impact of 1H-Imidazole, 2-(diphenylphosphino)- on their experiments.
Future Directions
There are several future directions for research on 1H-Imidazole, 2-(diphenylphosphino)-. One area of interest is the development of new 1H-Imidazole, 2-(diphenylphosphino)- derivatives with improved properties, such as increased stability or selectivity. Additionally, researchers could investigate the use of 1H-Imidazole, 2-(diphenylphosphino)- in the development of new catalytic systems for organic synthesis. Finally, the potential impact of 1H-Imidazole, 2-(diphenylphosphino)- on biological systems warrants further investigation, particularly in the context of drug discovery and development.
Scientific Research Applications
1H-Imidazole, 2-(diphenylphosphino)- has been widely used as a ligand in organometallic chemistry. It forms stable complexes with transition metals such as palladium, platinum, and ruthenium, which have been used in catalysis and organic synthesis. 1H-Imidazole, 2-(diphenylphosphino)- has also been studied for its potential applications in drug discovery, as it can bind to metal ions in proteins and enzymes. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- has been used in the development of luminescent materials and sensors.
properties
IUPAC Name |
1H-imidazol-2-yl(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2P/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-12H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLCEDRGWVXPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347305 | |
Record name | 1H-Imidazole, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
289884-71-5 | |
Record name | 1H-Imidazole, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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